3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-benzylpyrrolidine-2,5-dione
Overview
Description
3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-benzylpyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a pyrrolidinedione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-benzylpyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the benzothiazole moiety. Benzothiazoles are commonly synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones . The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine and appropriate electrophiles . The final step involves the formation of the pyrrolidinedione structure, which can be achieved through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-benzylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the benzothiazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-benzylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The piperidine ring may enhance the compound’s binding affinity and specificity . Overall, the compound’s effects are mediated through its ability to modulate biochemical pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler analog that lacks the piperidine and pyrrolidinedione moieties.
2-Aminobenzothiazole: Contains an amino group instead of the piperidine ring.
Benzoxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the benzothiazole ring.
Uniqueness
3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-benzylpyrrolidine-2,5-dione is unique due to its combination of the benzothiazole, piperidine, and pyrrolidinedione moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs .
Properties
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-benzylpyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c27-21-14-19(23(28)26(21)15-16-6-2-1-3-7-16)25-12-10-17(11-13-25)22-24-18-8-4-5-9-20(18)29-22/h1-9,17,19H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLKMXCVTVGQLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C4CC(=O)N(C4=O)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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